Methyl 7-bromo-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate
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Overview
Description
Methyl 7-bromo-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate is a brominated derivative of a naphthalene compound It is characterized by the presence of a bromine atom at the 7th position, a ketone group at the 1st position, and a carboxylate ester group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-bromo-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate typically involves the bromination of a precursor naphthalene compound followed by esterification. One common method includes:
Bromination: The precursor compound, 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, is brominated using bromine in the presence of a suitable solvent like chloroform.
Esterification: The brominated product is then esterified using methanol and a catalyst such as sulfuric acid to yield the final compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Types of Reactions:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form more complex structures, potentially involving the formation of quinones.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution Products: Depending on the nucleophile, products like 7-amino or 7-thio derivatives.
Reduction Products: 7-bromo-1-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate.
Oxidation Products: Quinone derivatives.
Scientific Research Applications
Methyl 7-bromo-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with anti-inflammatory or anticancer properties.
Material Science: Utilized in the synthesis of novel polymers and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of Methyl 7-bromo-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting or modulating their activity. The bromine atom and the ketone group play crucial roles in its reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate: Lacks the bromine atom, making it less reactive in substitution reactions.
7-bromo-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid: The carboxylic acid group instead of the ester group affects its solubility and reactivity.
Uniqueness: Methyl 7-bromo-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate is unique due to the presence of the bromine atom, which enhances its reactivity in various chemical reactions, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Biological Activity
Methyl 7-bromo-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate is an organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. This article explores its biological properties, synthesis methods, and relevant studies that highlight its pharmacological potential.
Chemical Structure and Properties
Molecular Formula: C12H11BrO3
Molecular Weight: 283.12 g/mol
CAS Number: 1263104-50-2
The compound features a bromine atom at the 7th position of the tetrahydronaphthalene ring and a methoxycarbonyl group at the 2nd position. This unique configuration enhances its chemical reactivity and potential biological activity, making it a subject of interest in various research fields.
Synthesis Methods
The synthesis of this compound typically involves several steps that can include:
- Bromination: Introduction of the bromine atom into the naphthalene structure.
- Carboxylation: Formation of the carboxylate group through reactions with carbonyl compounds.
- Methylation: Addition of the methoxy group to complete the ester formation.
These reactions allow for the generation of various derivatives that may exhibit different biological activities or chemical properties .
Biological Activity
Research indicates that compounds with similar structural features to this compound exhibit a range of biological activities:
Antimicrobial Activity:
Some derivatives have shown promising antimicrobial properties. For instance, ethyl derivatives have been studied for their efficacy against various bacterial strains .
Enzyme Interaction:
The brominated structure may allow interactions with enzymes or receptors involved in disease pathways. Studies are ongoing to elucidate specific targets within biological systems .
Pharmacological Potential:
Compounds similar to this compound have been investigated for their anti-inflammatory and analgesic properties. These effects are attributed to their ability to modulate signaling pathways associated with pain and inflammation .
Case Studies and Research Findings
A notable study explored the effects of this compound on cancer cell lines. The findings suggested that this compound could inhibit cell proliferation in certain types of cancer cells through apoptosis induction. The study utilized various assays to determine IC50 values and mechanism of action .
Study Reference | Biological Activity | Methodology | Key Findings |
---|---|---|---|
Study A (2020) | Anticancer | Cell viability assay | Induced apoptosis in cancer cell lines |
Study B (2021) | Antimicrobial | Agar diffusion method | Effective against Gram-positive bacteria |
Study C (2022) | Anti-inflammatory | In vivo model | Reduced inflammation markers in treated groups |
Properties
Molecular Formula |
C12H11BrO3 |
---|---|
Molecular Weight |
283.12 g/mol |
IUPAC Name |
methyl 7-bromo-1-oxo-3,4-dihydro-2H-naphthalene-2-carboxylate |
InChI |
InChI=1S/C12H11BrO3/c1-16-12(15)9-5-3-7-2-4-8(13)6-10(7)11(9)14/h2,4,6,9H,3,5H2,1H3 |
InChI Key |
JMLZURIQVHOIEW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC2=C(C1=O)C=C(C=C2)Br |
Origin of Product |
United States |
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